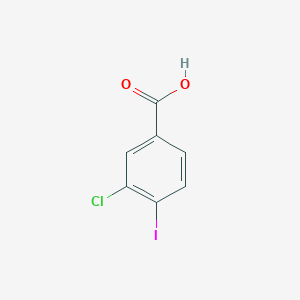

3-Chloro-4-iodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKNSLUWERDCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310825 | |

| Record name | 3-Chloro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-72-1 | |

| Record name | 3-Chloro-4-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58123-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-iodobenzoic Acid

This guide provides a comprehensive overview of a reliable and well-established pathway for the synthesis of 3-chloro-4-iodobenzoic acid, a valuable building block in medicinal chemistry and materials science. The methodology detailed herein is grounded in fundamental principles of organic chemistry, with a focus on the practical execution and underlying mechanistic principles. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of both chlorine and iodine atoms on the benzene ring, along with the carboxylic acid functionality, makes it a versatile intermediate for the synthesis of more complex molecules. The distinct reactivity of the iodo- and chloro-substituents, as well as the carboxylic acid group, allows for selective functionalization in various cross-coupling reactions and other transformations. This makes it a key component in the development of pharmaceuticals, agrochemicals, and functional materials.

The synthesis of this compound is most effectively achieved through a two-step process starting from 3-chloro-4-aminobenzoic acid. This pathway involves the diazotization of the primary aromatic amine followed by a Sandmeyer-type iodination reaction. This method is favored for its high regioselectivity and generally good yields.

The Synthetic Pathway: A Mechanistic Overview

The conversion of 3-chloro-4-aminobenzoic acid to this compound proceeds through the formation of a diazonium salt intermediate. This is a classic and widely used transformation in aromatic chemistry.[1]

Step 1: Diazotization

The first step is the diazotization of the primary aromatic amine.[2][3] This reaction is typically carried out in a cold, acidic solution with sodium nitrite (NaNO₂). The strong acid, usually hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), serves two purposes: it protonates the nitrous acid formed in situ and it maintains a low pH to prevent the newly formed diazonium salt from coupling with the unreacted amine.

The reaction is initiated by the formation of the nitrosonium ion (NO⁺), which acts as the electrophile. The amine group of 3-chloro-4-aminobenzoic acid attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium salt is formed. The entire process is conducted at low temperatures (0–5 °C) because aryl diazonium salts are generally unstable and can decompose at higher temperatures.[4]

Step 2: Iodination

The second step is the displacement of the diazonium group (-N₂⁺) by an iodide ion (I⁻). This is a variation of the Sandmeyer reaction.[5] While the classic Sandmeyer reaction for the introduction of chlorine or bromine utilizes a copper(I) salt catalyst, the iodination can often be achieved simply by treating the diazonium salt solution with potassium iodide (KI).[1] The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), which facilitates the nucleophilic aromatic substitution. The reaction is believed to proceed through a radical mechanism, particularly when copper salts are involved.[5][6]

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 3-chloro-4-aminobenzoic acid.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

-

3-chloro-4-aminobenzoic acid

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Distilled water

-

Ice

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

Procedure:

Part 1: Diazotization of 3-Chloro-4-aminobenzoic Acid

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 3-chloro-4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0–5 °C using an ice bath with constant stirring. It is crucial to maintain this temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[4]

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride using a dropping funnel. The addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

-

After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the aryl diazonium salt.

Part 2: Iodination of the Diazonium Salt

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly and carefully add the freshly prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to about 50-60 °C for approximately 30 minutes to ensure the complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature. A precipitate of the crude this compound should form.

-

If the solution has a dark color due to the formation of iodine, add a small amount of sodium thiosulfate solution to decolorize it.

Part 3: Isolation and Purification

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

For purification, recrystallize the crude product from a suitable solvent, such as aqueous ethanol. Dissolve the solid in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a well-executed synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 3-Chloro-4-aminobenzoic Acid | Purity >98% |

| Molecular Weight | 171.58 g/mol | |

| Final Product | This compound | |

| Molecular Weight | 282.46 g/mol | [7] |

| Typical Yield | 75-85% | Yields can vary based on reaction scale and conditions. |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Approx. 215-220 °C | Literature values may vary slightly. |

| Purity (Post-recrystallization) | >99% | As determined by HPLC or NMR. |

Conclusion

The synthesis of this compound via the diazotization of 3-chloro-4-aminobenzoic acid followed by iodination is a robust and efficient method. This technical guide provides a comprehensive framework for researchers to successfully perform this synthesis. By understanding the underlying mechanisms and adhering to the detailed experimental protocol, a high yield of a pure product can be reliably obtained. The principles outlined in this guide are fundamental to the broader field of aromatic chemistry and can be adapted for the synthesis of a wide range of other halogenated aromatic compounds.

References

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

- Filimonov, V. D., et al. (2008). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2008(20), 3237-3240.

- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.

- Shaabani, A., Soleimani, E., & Maleki, A. (2007). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Monatshefte für Chemie-Chemical Monthly, 138(1), 77-79.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.

-

Wikipedia. (2023, December 22). Sandmeyer reaction. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids (EP 0206635 B1). Retrieved from [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Diazotisation [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. portal.tpu.ru [portal.tpu.ru]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. This compound | C7H4ClIO2 | CID 18953341 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: 3-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical and chemical synthesis industries. Its bifunctional nature, featuring a carboxylic acid group and two distinct halogen atoms on a benzene scaffold, makes it a versatile intermediate for the construction of complex molecules, particularly in the realm of drug discovery. The precise physicochemical properties of this compound are critical determinants of its reactivity, solubility, and pharmacokinetic potential when incorporated into larger molecular frameworks. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details authoritative methodologies for their characterization, and discusses their implications for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is a disubstituted benzoic acid derivative. The chlorine atom at the meta-position (C3) and the iodine atom at the para-position (C4) relative to the carboxyl group create a unique electronic and steric environment. This substitution pattern is key to its utility in synthetic chemistry, offering differential reactivity for a variety of cross-coupling reactions.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

} Caption: 2D Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 58123-72-1 | [PubChem][1] |

| Molecular Formula | C₇H₄ClIO₂ | [PubChem][1] |

| Molecular Weight | 282.46 g/mol | [PubChem][1] |

| InChI Key | UTKNSLUWERDCPS-UHFFFAOYSA-N | [PubChem][1] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Cl)I | [PubChem][1] |

Core Physicochemical Properties

The interplay of the carboxylic acid group with the electron-withdrawing halogen substituents governs the key properties of this molecule. A summary of its core physicochemical data is presented below.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 210 °C | Experimental | [Sigma-Aldrich] |

| Boiling Point | 348.3 ± 27.0 °C | Predicted | [Sigma-Aldrich] |

| Water Solubility | Low (expected) | Qualitative | Inferred from analogs[2][3] |

| pKa (in water) | ~3.78 | Predicted (Hammett Equation) | See Section 2.2 |

| LogP (Octanol/Water) | 2.7 | Predicted (XlogP3) | [PubChem][1] |

| Polar Surface Area | 37.3 Ų | Computed | [PubChem][1] |

Physical State and Solubility

This compound is a solid at room temperature. Based on data from analogous compounds such as 3-chlorobenzoic acid and 4-chlorobenzoic acid, it is expected to have low solubility in water but good solubility in polar organic solvents like methanol, ethanol, and acetone.[2][3] The low aqueous solubility is typical for aromatic carboxylic acids with significant nonpolar surface area contributed by the benzene ring and large halogen atoms.

Acidity (pKa)

The equation is: pKa(X) = pKa(H) - ρΣσ

Where:

-

pKa(H) is the pKa of the parent compound, benzoic acid (4.21 in water at 25°C).[6]

-

ρ (rho) is the reaction constant, defined as 1.00 for the ionization of benzoic acids in water.[5]

-

Σσ is the sum of the substituent constants for each group on the ring.

The required substituent constants (σ) are:

-

σ_meta for Chlorine (Cl): +0.37

-

σ_para for Iodine (I): +0.18

Calculation:

-

Σσ = σ_meta(Cl) + σ_para(I) = 0.37 + 0.18 = +0.55

-

pKa = 4.21 - (1.00 * 0.55) = 3.66

This calculated pKa of ~3.66 indicates that this compound is a stronger acid than benzoic acid (pKa 4.21). This is expected, as both the chloro and iodo substituents are electron-withdrawing through induction, which stabilizes the resulting carboxylate anion.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.5-8.5 ppm). Due to the substitution pattern, complex splitting (doublets and a doublet of doublets) would be anticipated.

-

¹³C NMR: The carbon NMR spectrum should display 7 distinct signals: one for the carboxyl carbon (~165-175 ppm) and six for the aromatic carbons, including two signals for the carbons bearing the chloro and iodo substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O (carbonyl) stretching peak (~1700 cm⁻¹), and various C=C and C-H aromatic vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl/³⁷Cl).

Methodologies for Physicochemical Characterization

To ensure data integrity and reproducibility, the determination of key physicochemical properties must follow standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides globally accepted guidelines for this purpose.

Protocol: Melting Point Determination (OECD 102)

The melting point is a fundamental indicator of purity. The capillary method is a standard and reliable technique.[7][8]

Principle: A small, uniform sample packed into a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete define the melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack the sample into a thin-walled capillary tube to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary in a calibrated melting point apparatus (either a liquid bath or metal block design).

-

Preliminary Test: Heat rapidly to determine an approximate melting point.

-

Accurate Determination: For the definitive measurement, start heating at a rate of ~10°C/min until the temperature is 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C/min.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which all solid has transformed into liquid (completion of melting).

Causality: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading. A sharp melting range (e.g., < 1°C) is indicative of high purity.

Protocol: Aqueous Solubility Determination (OECD 105)

The Shake-Flask method is the gold standard for determining the water solubility of compounds that are sufficiently soluble (> 10⁻² g/L).[2][9]

Principle: An excess amount of the solid is equilibrated with water at a constant temperature. The concentration of the substance in the resulting saturated aqueous solution is then determined by a suitable analytical method.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of this compound to a suitable vessel containing high-purity water.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 ± 0.5°C) for a sufficient duration to reach equilibrium. A preliminary test should establish this time; typically, 24-48 hours is sufficient.

-

Phase Separation: Allow the mixture to stand at the same temperature to let the undissolved solid settle. Separate the aqueous phase from the solid by centrifugation or filtration, ensuring no solid particles are carried over.

-

Quantification: Determine the concentration of this compound in the clear aqueous solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: Perform the experiment in at least triplicate to ensure statistical validity.

Causality: Achieving true equilibrium is paramount. Insufficient equilibration time is the most common source of error, leading to an underestimation of solubility. The analytical method must be specific and sensitive enough to accurately quantify the analyte at its saturation limit.

Protocol: pKa Determination (OECD 112)

Potentiometric titration is a highly accurate and direct method for determining the dissociation constant (pKa) of an acidic or basic compound.[10][11]

Principle: The substance is dissolved in water (or a co-solvent if solubility is low) and titrated with a strong base (e.g., NaOH). The pH of the solution is monitored continuously as a function of the volume of titrant added. The pKa is the pH at which the acid is exactly half-neutralized.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in CO₂-free, deionized water. If necessary, a small amount of a co-solvent like methanol can be used, and the pKa can be extrapolated back to 0% co-solvent.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the dissolved sample in a thermostatted vessel and monitor the pH with the electrode.

-

Titration: Add a standardized solution of strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative). The pKa is determined by reading the pH at the half-equivalence point (V_eq / 2).

Causality: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) dictates that when the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, the pH of the solution is equal to the pKa. This condition occurs precisely at the half-equivalence point of the titration.

Significance in Medicinal Chemistry and Drug Development

This compound is not merely a chemical curiosity; it is a strategic building block for synthesizing high-value pharmaceutical compounds. Its utility stems from the differential reactivity of its halogen substituents.

The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions. This allows for selective functionalization. For instance, a Suzuki or Sonogashira coupling can be performed at the C4 position (iodine) while leaving the C3 position (chlorine) intact for a subsequent, different coupling reaction (e.g., Buchwald-Hartwig amination). This orthogonal reactivity is a powerful tool for medicinal chemists to rapidly generate libraries of complex molecules around a common scaffold, a crucial process in lead optimization for targets such as protein kinases.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its distinct physicochemical properties. A thorough understanding and accurate measurement of its melting point, solubility, and pKa are essential for its effective use in research and development, particularly in the synthesis of novel therapeutic agents. The standardized protocols outlined in this guide provide a framework for obtaining reliable and reproducible data, ensuring scientific integrity and accelerating the drug discovery process.

References

-

OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[10][11]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[9]

-

Analytice (2021), OECD n°112: Dissociation constant in water, [Link].[12]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 447, 3-Chlorobenzoic acid. Retrieved January 4, 2026, from [Link].[2]

-

OECD (2023), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[3]

-

Analytice (2020), OECD n°102: Melting point/Melting interval, [Link].[7]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18953341, this compound. Retrieved January 4, 2026, from [Link].[1]

-

EUROLAB (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. Retrieved January 4, 2026, from [Link].[8]

-

Situ Biosciences (n.d.). OECD 105 - Water Solubility. Retrieved January 4, 2026, from [Link].[2]

-

Kennesaw State University (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids. Chemistry 331: Laboratory Manual. [Link].[4]

-

University of Victoria (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link].[5]

-

Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press. [Link].[6]

Sources

- 1. This compound | C7H4ClIO2 | CID 18953341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. oecd.org [oecd.org]

- 4. web.viu.ca [web.viu.ca]

- 5. web.viu.ca [web.viu.ca]

- 6. assets.cambridge.org [assets.cambridge.org]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

An In-depth Technical Guide to 3-Chloro-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 3-Chloro-4-iodobenzoic acid (CAS No. 58123-72-1) is not merely another halogenated aromatic; it is a highly versatile scaffold engineered for selective, sequential functionalization. The presence of two distinct halogens—iodine and chlorine—on a benzoic acid ring provides a powerful tool for synthetic chemists. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for programmed, site-selective cross-coupling reactions, making this molecule a cornerstone intermediate in the construction of complex, multi-substituted aromatic systems. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 58123-72-1 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₄ClIO₂ | |

| Molecular Weight | 282.46 g/mol | |

| Melting Point | ~210 °C | [2] |

| Boiling Point | 348.3 ± 27.0 °C (Predicted) | [2] |

| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)I | |

| InChI Key | UTKNSLUWERDCPS-UHFFFAOYSA-N | [2] |

| XLogP3 | 2.7 | |

| Appearance | Solid (typically off-white powder) | [2] |

Synthesis Pathway: From Amino Precursor to Iodo-Functionalized Core

A reliable and scalable synthesis is critical for the utility of any chemical building block. This compound is efficiently prepared from its corresponding amine, 3-chloro-4-aminobenzoic acid, via a diazotization followed by a Sandmeyer-type reaction with an iodide source. This classic transformation provides a clean and high-yielding route to the desired product.[3][4][5]

Detailed Experimental Protocol: Synthesis via Diazotization-Iodination

This protocol outlines the conversion of 3-chloro-4-aminobenzoic acid to this compound.

Step 1: Diazotization of the Amine

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-chloro-4-aminobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

-

While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise. The addition rate should be controlled to prevent the temperature from rising.

-

Stir the resulting mixture at 0-5 °C for 30-45 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.

Step 2: Iodination (Sandmeyer-type Reaction)

-

In a separate beaker, prepare a solution of potassium iodide (KI) (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature. A precipitate of the crude product should form.

Step 3: Workup and Purification

-

Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

-

To remove unreacted starting material and byproducts, the solid can be washed with a cold, dilute solution of sodium thiosulfate to reduce any excess iodine.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust C-Cl bond.[6] This reactivity hierarchy (I > Br > Cl) is the cornerstone of its use in sequential synthesis.[7]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures common in pharmaceuticals.[8][9][10] this compound serves as an excellent electrophilic partner in this reaction, coupling selectively at the iodine position.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a robust method for coupling an arylboronic acid with this compound.

Materials & Reagents:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to establish an inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 2-12 hours), cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract the product into the organic layer.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 3-chloro-4'-substituted-biphenyl-4-carboxylic acid.

This selective reaction yields a product where the chlorine atom remains untouched, available for subsequent downstream transformations, illustrating the concept of sequential cross-coupling .

Caption: Logic of sequential cross-coupling enabled by differential reactivity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Expected Observations |

| ¹H NMR | The spectrum will show three signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet, reflecting the coupling between adjacent protons. The proton ortho to the iodine (at C5) will likely be the most downfield. |

| ¹³C NMR | Expect seven distinct signals: one for the carboxylic carbon (~165-170 ppm) and six for the aromatic carbons. The carbons directly attached to the halogens (C3-Cl and C4-I) will have characteristic chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. The C-I signal is typically observed at a lower chemical shift (~90-100 ppm) compared to other aromatic carbons. |

| IR Spectroscopy | Key absorption bands will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), C=C stretches in the aromatic ring (~1400-1600 cm⁻¹), and C-Cl (~700-800 cm⁻¹) and C-I (~500-600 cm⁻¹) stretches in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak ([M]⁺) will be observed at m/z ≈ 282. The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. |

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for synthesizing pharmacologically active compounds. The 3-chloro-4-substituted-phenyl motif is present in numerous drug candidates. Its utility is particularly evident in the development of kinase inhibitors, where precise substitution on the phenyl ring is crucial for binding affinity and selectivity.

Derivatives of the closely related precursor, 4-amino-3-chlorobenzoic acid, have been used to synthesize potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[11] The synthetic strategies often involve converting the amine to other functionalities or using it as an anchor point, but the underlying chloro-substituted scaffold is critical. This compound provides a direct and powerful route to analogues where a carbon-carbon bond is desired at the 4-position, bypassing the need to start from the amino-substituted precursor for certain synthetic designs. The ability to perform sequential couplings allows for the rapid generation of molecular libraries with diverse substitutions at both the 3- and 4-positions, accelerating structure-activity relationship (SAR) studies.

Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate precautions.

-

GHS Hazard Statements: According to supplier safety data, this compound is classified with the following hazards:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a prime example of a molecular tool designed for purpose. Its value extends far beyond its basic structure; it lies in the synthetic possibilities unlocked by the differential reactivity of its two halogen atoms. For researchers in drug discovery and materials science, this compound offers a reliable and strategic platform for building complex molecular architectures through programmed, sequential cross-coupling reactions. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists can fully leverage its potential to accelerate innovation and discovery.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ACS Publications | Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

UCD Research Repository. (2009, July 15). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. Retrieved from [Link]

-

YouTube. (2020, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

eScholarship, University of California. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

-

YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

National Institutes of Health. (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

PubMed. (2007). Palladium-catalyzed, sequential, three-component cross-coupling of aryl halides, alkynes, and arynes. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CA1167444A - 3-chloroquinoline derivatives and process for their preparation and their medical applications.

Sources

- 1. CAS 58123-72-1 | 2621-M-06 | MDL MFCD06637386 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. This compound | 58123-72-1 [sigmaaldrich.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 58123-72-1|this compound|BLD Pharm [bldpharm.com]

Navigating the Solubility Landscape of 3-Chloro-4-iodobenzoic Acid: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development and organic synthesis, understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility of 3-Chloro-4-iodobenzoic acid, a crucial building block in medicinal chemistry. This document offers a detailed analysis of its solubility in various organic solvents, outlines robust experimental protocols for solubility determination, and provides insights into the physicochemical principles governing its behavior in solution.

Introduction: The Significance of this compound in Drug Discovery

This compound is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both a chloro and an iodo group on the benzoic acid backbone, makes it a versatile intermediate in the synthesis of complex organic molecules. Halogenated benzoic acids are frequently employed in the development of novel therapeutic agents, including anti-inflammatory drugs and targeted cancer therapies.[1][2] The chlorine and iodine substituents can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its fundamental characteristics, such as solubility, essential for efficient process development and formulation.

The solubility of an API or intermediate in organic solvents is a critical parameter that dictates its utility in various stages of drug development, from synthesis and purification to formulation and delivery. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can ultimately hinder the bioavailability of the final drug product.

Physicochemical Properties and Predicted Solubility Profile

This compound possesses a molecular weight of approximately 282.46 g/mol .[3] The presence of the carboxylic acid group introduces polarity and the capacity for hydrogen bonding, while the aromatic ring and the halogen substituents contribute to its lipophilicity. The predicted octanol-water partition coefficient (XlogP) of 2.7 suggests a moderate degree of lipophilicity, indicating that it will likely exhibit solubility in a range of organic solvents.[3]

Based on the general principles of "like dissolves like" and available data for structurally similar compounds, a predicted solubility profile can be established. Carboxylic acids generally show increased solubility in polar organic solvents.[4][5] For instance, 4-chlorobenzoic acid is described as soluble in methanol to the extent of 1%.[1] Both 3-chlorobenzoic acid and 4-iodobenzoic acid are reported to be soluble in alcohols and ethers.[4][6]

The following table provides an estimated solubility of this compound in a selection of common organic solvents at ambient temperature (approximately 25°C). It is important to note that these are estimated values based on the solubility of analogous compounds and should be confirmed experimentally.

| Solvent | Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The polarity and hydrogen bonding capacity of methanol are expected to effectively solvate the carboxylic acid group. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. |

| Acetone | Polar Aprotic | Moderately Soluble | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions, but lacks the hydrogen bond donating ability of alcohols. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | The ester functionality provides some polarity, but the overall less polar nature compared to alcohols may limit solubility. |

| Dichloromethane | Nonpolar | Sparingly Soluble | The low polarity of dichloromethane is less conducive to solvating the polar carboxylic acid group. |

| Toluene | Nonpolar | Sparingly Soluble | As a nonpolar aromatic solvent, toluene is unlikely to be an effective solvent for this polar compound. |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several key factors:

-

Solvent Polarity: As a general rule, polar solutes dissolve best in polar solvents, and nonpolar solutes dissolve best in nonpolar solvents. The carboxylic acid group of this compound makes it a polar molecule, hence its predicted higher solubility in polar organic solvents.

-

Hydrogen Bonding: The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor plays a crucial role in its solubility in protic solvents like alcohols.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

pH: In aqueous or mixed aqueous-organic systems, the pH will have a dramatic effect on the solubility of this compound. As a carboxylic acid, it will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt.[7]

Caption: Key factors influencing the solubility of this compound.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility is crucial for any research or development endeavor. Below are detailed protocols for two common and reliable methods for measuring the solubility of a solid compound like this compound in organic solvents.

Gravimetric Method (Isothermal Equilibrium)

This classic and straightforward method relies on achieving equilibrium between the solid solute and the solvent, followed by the evaporation of the solvent and weighing the dissolved solid.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or a shaker bath for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure no further dissolution is occurring.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed volumetric pipette to prevent precipitation upon cooling.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. The filter should also be pre-warmed if possible.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or aluminum pan).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to ensure complete solvent removal without causing decomposition of the solute.

-

Once the solvent is completely removed, allow the container to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute) / (Volume of supernatant collected)

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

-

Triplicate Measurements: All experiments should be performed in triplicate to ensure the reproducibility of the results.

-

Blank Control: A blank experiment with only the solvent should be run in parallel to account for any non-volatile impurities in the solvent.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.

Protocol:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation for HPLC Analysis:

-

After reaching equilibrium, withdraw a sample of the supernatant and filter it as described previously.

-

Dilute a known volume of the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample onto a suitable HPLC system equipped with a UV detector. The wavelength for detection should be set to the λmax of this compound.

-

The mobile phase and column should be chosen to achieve good peak shape and separation from any potential impurities. A common choice would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the carboxylic acid is protonated.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the solubility, taking into account the dilution factor: Solubility (mg/mL) = (Concentration from HPLC) x (Dilution factor)

-

Self-Validation and Trustworthiness:

-

Calibration Curve Linearity: The calibration curve should have a correlation coefficient (R²) of ≥ 0.999 to ensure linearity and accuracy.

-

System Suitability: Before sample analysis, inject a standard solution multiple times to check for system suitability parameters like retention time reproducibility and peak area precision.

-

Recovery Studies: Spike a known amount of this compound into a filtered, saturated solution to ensure that the analytical method accurately quantifies the analyte in the presence of the solvent matrix.

Caption: A simplified workflow for the experimental determination of solubility.

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is indispensable for its effective utilization in pharmaceutical research and development. While predictive models and data from analogous structures provide a valuable starting point, experimental determination remains the gold standard for obtaining accurate and reliable solubility data. The protocols outlined in this guide offer robust and self-validating methodologies for researchers to confidently characterize this important chemical intermediate. By carefully considering the factors that influence solubility and employing rigorous experimental techniques, scientists can optimize reaction conditions, streamline purification processes, and ultimately accelerate the journey from discovery to a viable drug candidate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2577. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link] (Note: A specific deep link was not available, but general principles are covered in organic chemistry resources on this platform).

-

Experiment 1: Determination of Solubility Class. [Link] (Note: A specific deep link was not available, but general procedures for solubility classification are common in university chemistry labs).

-

Solubility Testing of Organic Compounds. Scribd. [Link]

-

Solubility of Things. 3-Chlorobenzoic Acid. [Link]

-

Solubility of Things. 4-Iodobenzoic Acid. [Link]

-

Determination of Solubility by Gravimetric Method. [Link] (Note: A specific deep link was not available, but general procedures are described in various academic resources).

-

Solubility of o- and p-chlorobenzoic acids in hydrotrope solutions. Journal of Chemical & Engineering Data. [Link]

-

PubChem. 2-Chloro-4-iodobenzoic Acid. National Center for Biotechnology Information. [Link]

-

The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. [Link]

-

PubChem. This compound. [Link]

-

Solubility of Organic Compounds. [Link] (Note: A specific deep link was not available, but general principles are covered in organic chemistry resources on this platform).

-

Solubility of Things. 4-chloro-3-nitrobenzoic acid. [Link]

-

Wikipedia. 4-Chlorobenzoic acid. [Link]

Sources

A Predictive Analysis and Technical Guide to the Crystal Structure of 3-Chloro-4-iodobenzoic Acid

For Immediate Release

Introduction

3-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its utility is intrinsically linked to its solid-state structure, which dictates properties such as solubility, stability, and bioavailability. While a definitive experimental crystal structure for this compound is not publicly available in crystallographic databases, we can construct a robust, predictive model of its supramolecular architecture. This guide leverages fundamental principles of crystal engineering and draws upon the known crystal structures of analogous compounds—benzoic acid, 3-chlorobenzoic acid, and 4-iodobenzoic acid—to provide a comprehensive analysis of the expected structural motifs and intermolecular interactions.

Part 1: The Foundational Motif: The Carboxylic Acid Dimer

The primary and most predictable structural element in the crystal lattice of nearly all aromatic carboxylic acids is the centrosymmetric hydrogen-bonded dimer.[1][2] This motif is one of the most robust and widely studied supramolecular synthons in crystal engineering.

In the case of the parent compound, benzoic acid, molecules form nearly planar, centrosymmetric dimers via a pair of O-H···O hydrogen bonds between their carboxyl groups.[1] This interaction is exceptionally stable and is the dominant force in the initial self-assembly process. It is virtually certain that this compound will also form these highly stable dimers as the primary building block of its crystal structure.

Caption: The robust R²₂(8) hydrogen-bonded dimer motif expected in this compound.

Part 2: The Directors of Packing: Halogen Bonding and Steric Effects

With the formation of the primary dimer established, the final three-dimensional crystal packing is directed by the weaker, yet highly significant, interactions involving the halogen substituents. The specific nature and hierarchy of these interactions are key to predicting the overall structure.[3][4]

The Role of the 4-Iodo Group: A Strong Halogen Bond Donor

The iodine atom at the 4-position is the most influential substituent for directing the packing of the dimers. Due to its high polarizability, the iodine atom possesses an electropositive region, known as a σ-hole, which can act as a potent Lewis acid.[5] This enables it to form strong, directional non-covalent interactions known as halogen bonds (XBs).[6][7]

In the known structure of 4-iodobenzoic acid, the molecules first form the expected hydrogen-bonded dimers.[8][9] These dimers are then further organized by interactions between the iodine atoms of adjacent dimers.[8] This demonstrates the iodine's critical role in the supramolecular assembly. For this compound, the iodine atom is expected to form a halogen bond with a Lewis basic site on an adjacent molecule, most likely the carbonyl oxygen of a neighboring carboxylic acid group (an I···O interaction). This interaction is highly directional and will be a primary determinant in the inter-dimer organization.[10]

The Role of the 3-Chloro Group: A Weaker, More Versatile Player

The chlorine atom at the 3-position is less polarizable than iodine and is therefore a weaker halogen bond donor.[3] Its role is more nuanced. While it can participate in weaker C-Cl···O or C-Cl···π interactions, its primary influence is often steric, affecting the planarity of the molecule and influencing the relative positioning of adjacent dimers. The crystal structure of 3-chlorobenzoic acid reveals a more complex packing arrangement where C-H···O and Cl···Cl contacts play a role in the absence of a strong halogen bond donor.

A Predicted Supramolecular Assembly

Based on the hierarchy of interaction strengths (Hydrogen Bond > Halogen Bond (Iodine) > Weaker Interactions), a predictive model for the crystal structure of this compound emerges:

-

Primary Dimerization: Molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds.

-

Inter-dimer Linking: These dimers will then be linked into chains or sheets primarily through strong and directional C-I···O halogen bonds, where the iodine atom of one dimer interacts with the carbonyl oxygen of an adjacent dimer.

-

Fine-Tuning by Chlorine: The 3-chloro substituent will modulate the packing of these chains or sheets, likely participating in weaker, less-directional C-Cl···X or C-H···O interactions that optimize the overall packing density.

Caption: Predicted assembly of dimers linked by C-I···O halogen bonds.

Part 3: Quantitative Comparison of Analogous Structures

To ground our predictions, a comparison of the crystallographic data of relevant precursor and analogous molecules is essential.

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Interactions |

| Benzoic Acid | P2₁/c | 5.52 | 5.14 | 21.90 | 97 | O-H···O Hydrogen Bond Dimers[1] |

| 3-Chlorobenzoic Acid | P2₁/c | 13.84 | 3.84 | 12.92 | 108.7 | O-H···O Hydrogen Bond Dimers, C-H···O, Cl···Cl |

| 4-Iodobenzoic Acid | P2₁/n | 13.21 | 4.88 | 12.11 | 110.8 | O-H···O Hydrogen Bond Dimers, I···I Interactions[9] |

Note: Unit cell parameters for 3-Chlorobenzoic Acid and 4-Iodobenzoic Acid are representative values and can vary slightly between different reported structures.

Part 4: Standard Experimental Protocol for Crystal Structure Determination

The following outlines the authoritative, self-validating workflow for the experimental determination of the this compound crystal structure.

Step 1: Synthesis and Purification

-

Synthesis: this compound can be synthesized via established organic chemistry routes, for example, through diazotization of 3-chloro-4-aminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.

-

Purification: The crude product must be purified to >99% purity, typically by recrystallization from a suitable solvent system (e.g., ethanol/water mixture). Purity will be confirmed by NMR spectroscopy and melting point analysis. High purity is critical as impurities can inhibit crystal growth.[11]

Step 2: Single Crystal Growth

-

Objective: To grow a single, defect-free crystal with dimensions of approximately 0.1-0.3 mm.[12]

-

Methodology (Slow Evaporation):

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

-

Validation: Suitable crystals will be identified under a polarizing microscope; they should be transparent, have well-defined faces, and extinguish light uniformly upon rotation.[13]

Step 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

-

Principle: This technique measures the diffraction pattern produced when a single crystal is struck by a monochromatic X-ray beam. The pattern provides detailed information about the atomic arrangement within the crystal.[14][15]

-

Protocol:

-

A suitable crystal is selected and mounted on a goniometer head.[14]

-

The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

The crystal is rotated, and a series of diffraction images are collected at different orientations using a modern detector (e.g., a CCD or CMOS detector).

-

-

Validation: The quality of the diffraction data is assessed by the resolution, completeness, and redundancy of the collected reflections.

Step 4: Structure Solution and Refinement

-

Objective: To convert the raw diffraction data into a final, accurate 3D model of the atomic arrangement.

-

Workflow:

-

Data Reduction: The raw image data is processed to determine the unit cell dimensions and the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

-

Validation: The quality of the final structure is validated by several metrics, including the R-factor (agreement factor), the goodness-of-fit (GOF), and the residual electron density map, which should be flat and featureless.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

While awaiting experimental confirmation, this guide provides a scientifically grounded prediction of the crystal structure of this compound. The structure is anticipated to be dominated by the formation of robust hydrogen-bonded carboxylic acid dimers. The packing of these dimers is then directed by strong, directional C-I···O halogen bonds, with the 3-chloro substituent playing a secondary role in optimizing the crystal lattice. The provided experimental workflow represents the gold standard for obtaining a definitive, high-resolution crystal structure, which is indispensable for the rational design of new materials and pharmaceutical compounds.

References

-

Gilday, L. C., Robinson, S. W., Barendt, T. A., et al. (2015). Halogen Bonding in Supramolecular Synthesis. Top Curr Chem, 358, 155-82. [Link]

-

Sim, G. A., Robertson, J. M., & Goodwin, T. H. (1955). The crystal and molecular structure of benzoic acid. Acta Crystallographica, 8(3), 157-164. [Link]

-

Feld, R., Lehmann, M. S., Muir, K. W., & Speakman, J. C. (1981). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Zeitschrift für Kristallographie - Crystalline Materials, 157(3-4), 215-232. [Link]

-

Wikipedia contributors. (n.d.). 4-Iodobenzoic acid. In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Nygren, C. L., Wilson, C. C., & Turner, J. F. C. (2005). On the Solid State Structure of 4-Iodobenzoic Acid. The Journal of Physical Chemistry A, 109(20), 4637–4643. [Link]

-

Desiraju, G. R., Ho, P. S., Kloo, L., et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2543-2554. [Link]

-

ResearchGate. (n.d.). Unit-cell dimensions of benzoic acid. Retrieved January 4, 2026, from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD). Retrieved January 4, 2026, from [Link]

-

Levendis, D. C., & Root, C. A. (2014). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E, 70(Pt 7), o759–o760. [Link]

-

PubMed. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. [Link]

-

AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Halogen Bonding in Crystal Engineering. Retrieved January 4, 2026, from [Link]

-

Semantic Scholar. (n.d.). Halogen Bonding in Crystal Engineering. Retrieved January 4, 2026, from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved January 4, 2026, from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature. Retrieved January 4, 2026, from [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

-

ResearchGate. (n.d.). On the Solid State Structure of 4-Iodobenzoic Acid. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Iodobenzoic acid. Retrieved January 4, 2026, from [Link]

-

Stenutz. (n.d.). 3-chlorobenzoic acid. Retrieved January 4, 2026, from [Link]

-

Wikipedia contributors. (n.d.). 3-Chlorobenzoic acid. In Wikipedia. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-iodo-. Retrieved January 4, 2026, from [Link]

-

MDPI. (2023). Supramolecular Weaving by Halogen-Bonding in Functionality-Rich Hexasubstituted Aromatic Synthons. [Link]

-

NIST. (n.d.). Benzoic acid, 3-chloro-. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

PubMed. (2015). Halogen bonding in supramolecular synthesis. [Link]

-

PubMed. (2007). Supramolecular chemistry of halogens. [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Benzoic acid. In Wikipedia. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). Benzoic Acid. Retrieved January 4, 2026, from [Link]

-

precisionFDA. (n.d.). 3-CHLOROBENZOIC ACID. Retrieved January 4, 2026, from [Link]

-

MDPI. (2023). Chalcogen-Bonded [Se–N]2 Cyclic Supramolecular Synthons Enhanced by Halogen Bonds. [Link]

-

PubMed. (2023). Chalcogen-Bonded [Se-N]2 Cyclic Supramolecular Synthons Enhanced by Halogen Bonds. [Link]

-

PubChemLite. (n.d.). 4-chloro-3-iodobenzoic acid. Retrieved January 4, 2026, from [Link]

-

Columbus Chemical. (2021). Benzoic Acid, Crystal USP Safety Data Sheet. [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved January 4, 2026, from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]

- 12. fiveable.me [fiveable.me]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

reactivity of the carbon-iodine bond in 3-Chloro-4-iodobenzoic acid

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3-Chloro-4-iodobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern organic synthesis, prized for its di-halogenated aromatic scaffold. The significant disparity in the reactivity between its carbon-iodine and carbon-chlorine bonds provides a strategic advantage for selective, sequential functionalization. This guide offers a comprehensive exploration of the chemoselectivity inherent to the carbon-iodine bond in this molecule. We will delve into the mechanistic underpinnings of its enhanced reactivity in palladium-catalyzed cross-coupling reactions and provide field-proven, detailed protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. This document serves as a practical resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: The Strategic Value of this compound

This compound, with the chemical formula C₇H₄ClIO₂, is a crystalline solid that has emerged as a versatile intermediate in synthetic chemistry.[1] Its value lies not only in the presence of three distinct functional handles—a carboxylic acid, a chloro group, and an iodo group—but more importantly, in the predictable and exploitable difference in reactivity between the two halogen substituents.

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This fundamental property dictates its preferential participation in oxidative addition to low-valent transition metal catalysts, particularly palladium(0).[2][3] This reactivity hierarchy allows for the selective formation of a new carbon-carbon or carbon-nitrogen bond at the C4 position, leaving the more robust C-Cl bond at the C3 position available for subsequent transformations.[4][5] This inherent chemoselectivity is a cornerstone of efficient and convergent synthetic strategies, enabling the construction of complex molecular architectures from a single, readily available starting material.[6][7]

Key Physicochemical Properties:

-

IUPAC Name: this compound[1]

-

CAS Number: 58123-72-1

-

Molecular Weight: 282.46 g/mol [1]

-

Molecular Formula: C₇H₄ClIO₂[8]

The Principle of Differential Reactivity: C-I vs. C-Cl

The success of selective cross-coupling reactions on polyhalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. The general trend for reactivity in palladium-catalyzed reactions is:

C-I > C-Br > C-OTf > C-Cl

This order is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-I bond has the lowest BDE, making it the most susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[3] A palladium(0) catalyst will preferentially insert into the weaker C-I bond, initiating the coupling process at that site while leaving the C-Cl bond untouched under carefully controlled conditions.[5][9]

Below is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which forms the mechanistic basis for the reactions discussed in this guide.

Caption: Generalized catalytic cycle for palladium cross-coupling.

This selective activation is the key to designing one-pot or sequential multi-step reactions, significantly increasing synthetic efficiency.

Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

The following sections provide detailed protocols for the most common and synthetically useful cross-coupling reactions, leveraging the high reactivity of the C-I bond in this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[10][11] It is widely used in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[12][13]

Experimental Protocol: Synthesis of 3-Chloro-4-(4'-methylphenyl)benzoic Acid

-